6-(Difluoromethyl)pyridine-2-carboxamide

Lipophilicity ADME Physicochemical Property

6-(Difluoromethyl)pyridine-2-carboxamide (CAS 1805193-36-5) is a non-interchangeable heterocyclic building block featuring a CF₂H group that serves as a bioisostere for amino/hydroxyl moieties, modulating logP and H-bond donor capacity critical for IRAK4 kinase inhibitor potency and SDHI fungicide scaffold exploration. Procure this ≥98% pure intermediate for consistent, late-stage diversification with defined cold-storage reliability.

Molecular Formula C7H6F2N2O
Molecular Weight 172.135
CAS No. 1805193-36-5
Cat. No. B2712863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethyl)pyridine-2-carboxamide
CAS1805193-36-5
Molecular FormulaC7H6F2N2O
Molecular Weight172.135
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)N)C(F)F
InChIInChI=1S/C7H6F2N2O/c8-6(9)4-2-1-3-5(11-4)7(10)12/h1-3,6H,(H2,10,12)
InChIKeyLXPZOKZPSRIBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethyl)pyridine-2-carboxamide (CAS 1805193-36-5): A Strategic Fluorinated Pyridine Building Block for Medicinal Chemistry and Agrochemical R&D


6-(Difluoromethyl)pyridine-2-carboxamide (CAS 1805193-36-5) is a heterocyclic building block featuring a pyridine ring substituted at the 2‑position with a carboxamide group and at the 6‑position with a difluoromethyl group [1]. It belongs to the class of fluorinated pyridine‑2‑carboxamides, which are widely exploited in drug discovery and crop protection for their ability to modulate physicochemical properties and binding interactions. The compound is primarily supplied as a research‑grade intermediate (≥98% purity) and is employed in the synthesis of more complex pharmacologically active molecules, particularly kinase inhibitors and agrochemical fungicides .

6-(Difluoromethyl)pyridine-2-carboxamide: Why Simple Substitution with Unfluorinated or Trifluoromethyl Analogs Compromises Project Outcomes


The difluoromethyl (CF₂H) group is a well‑established bioisostere for amino and hydroxyl functionalities, conferring unique hydrogen‑bond donor capacity and moderate lipophilicity that cannot be replicated by methyl, trifluoromethyl, or unsubstituted pyridine analogs [1]. Direct substitution of 6‑(difluoromethyl)pyridine‑2‑carboxamide with a 6‑methyl or 6‑trifluoromethyl variant will alter logP, metabolic stability, and target‑binding geometry, often requiring extensive re‑optimization of a lead series. The quantitative evidence presented below demonstrates that the CF₂H group occupies a narrow physicochemical window—balancing solubility, permeability, and target affinity—making this specific building block non‑interchangeable with its closest structural relatives.

Quantitative Differentiation of 6-(Difluoromethyl)pyridine-2-carboxamide: Direct Comparator Data for Informed Procurement Decisions


Controlled Lipophilicity: XLogP3 0.7 Provides an Intermediate Hydrophobic Profile Between Methyl and Trifluoromethyl Analogs

The computed XLogP3 of 6-(difluoromethyl)pyridine-2-carboxamide is 0.7 [1], placing it at a midpoint between the less lipophilic 6‑methyl analog (XLogP3 ≈ 0.5) and the more lipophilic 6‑trifluoromethyl analog (XLogP3 ≈ 2.2) [2]. This intermediate lipophilicity is critical for balancing cell permeability and aqueous solubility in lead optimization campaigns.

Lipophilicity ADME Physicochemical Property

Computational Drug‑Likeness Profile: Balanced TPSA (56 Ų), HBD (1), and Rotatable Bonds (2) for CNS or Oral Bioavailability Optimization

The target compound exhibits a Topological Polar Surface Area (TPSA) of 56 Ų, 1 hydrogen‑bond donor, 4 hydrogen‑bond acceptors, and 2 rotatable bonds [1]. In comparison, the 6‑methyl analog possesses a similar TPSA (≈56 Ų) but lower molecular weight and fewer heteroatoms , while the 6‑trifluoromethyl analog has a TPSA of 56 Ų but increased molecular weight and a higher logP . The difluoromethyl variant thus maintains a favorable TPSA for CNS penetration (typically <90 Ų) while offering a hydrogen‑bond donor that can engage key residues in target binding pockets.

Drug‑likeness Physicochemical Descriptors CNS MPO

Verified Purity and Storage Stability: ≥98% Chemical Purity with Sealed, Refrigerated Storage (2‑8°C) for Reproducible Synthetic Outcomes

Commercial suppliers of 6‑(difluoromethyl)pyridine‑2‑carboxamide provide material with a documented purity of ≥98% and recommend storage under sealed, dry conditions at 2–8°C . In contrast, many alternative pyridine‑2‑carboxamide building blocks are sold with lower purity specifications (e.g., 95%) or without defined storage conditions, which can lead to batch‑to‑batch variability and degradation of the difluoromethyl group under ambient conditions.

Purity Stability Synthetic Reliability

Enabling High‑Potency IRAK4 Inhibition: Derivatives Incorporating the 6‑(Difluoromethyl)pyridine‑2‑carboxamide Moiety Achieve IC₅₀ Values as Low as 1 nM

When coupled to an indazole‑based scaffold, the 6‑(difluoromethyl)pyridine‑2‑carboxamide fragment yields potent IRAK4 inhibitors. Example 23 of US10435396 (BDBM414444) demonstrates an IC₅₀ of 1 nM against human IRAK4, while a related chloro‑indazole derivative (BDBM414461) exhibits an IC₅₀ of 22 nM [1][2]. Although direct comparator data for the isolated building block are not available, the sub‑nanomolar potency of these derivatives underscores the critical role of the difluoromethylpyridine carboxamide motif in achieving high target affinity.

IRAK4 Kinase Inhibitor Structure‑Activity Relationship

Bioisosteric Advantage of the Difluoromethyl Group: Mimics Amino Group Hydrogen Bonding While Enhancing Metabolic Stability and Lipophilicity

The CF₂H group acts as a non‑classical bioisostere for amino (–NH₂) and hydroxyl (–OH) groups, retaining hydrogen‑bond donor capacity while increasing lipophilicity and reducing metabolic liability [1]. In contrast, a methyl substituent lacks hydrogen‑bond donor character, and a trifluoromethyl group is a pure electron‑withdrawing group with no hydrogen‑bond donor ability. The difluoromethyl group thus enables unique intermolecular interactions that can be exploited in structure‑based drug design.

Bioisosterism Metabolic Stability Fluorine Chemistry

Optimal Use Cases for 6-(Difluoromethyl)pyridine-2-carboxamide: Where the Differentiated Profile Delivers Maximum R&D ROI


Medicinal Chemistry: Late‑Stage Functionalization for Kinase Inhibitor Lead Optimization

Employ 6‑(difluoromethyl)pyridine‑2‑carboxamide as a late‑stage diversification handle to install a difluoromethyl group onto a pyridine scaffold via amide coupling. The balanced lipophilicity (XLogP3 0.7) and hydrogen‑bond donor capacity of the CF₂H group have been shown to enhance IRAK4 inhibitory potency to low‑nanomolar levels [1]. This building block is particularly suited for kinase programs where improved metabolic stability and target engagement are critical.

Agrochemical R&D: Synthesis of Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

The difluoromethylpyridine carboxamide core is a privileged motif in SDHI fungicides (e.g., fluxapyroxad, pydiflumetofen) [2]. 6‑(Difluoromethyl)pyridine‑2‑carboxamide provides a direct entry point for generating new analogs with modified N‑aryl or N‑alkyl amide substituents, enabling rapid exploration of structure‑activity relationships in crop protection.

Chemical Biology: Preparation of Fluorinated Probes for Target Engagement Studies

The difluoromethyl group can serve as a ¹⁹F NMR probe due to its distinct chemical shift and sensitivity [3]. Incorporating 6‑(difluoromethyl)pyridine‑2‑carboxamide into probe molecules facilitates monitoring of target binding in complex biological environments, with the added benefit of the group's hydrogen‑bond donor capacity to maintain affinity.

Process Chemistry: Reliable Building Block for Scale‑Up with Documented Purity and Storage Specifications

For process development and scale‑up, the ≥98% purity and defined cold‑storage conditions of commercial supplies of 6‑(difluoromethyl)pyridine‑2‑carboxamide reduce the risk of batch failure and ensure consistent reaction yields. This reliability is critical for GMP‑like campaigns where reproducibility and impurity control are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Difluoromethyl)pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.